molecular formula C21H19FN8O4S B2527680 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-91-2

3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2527680
CAS No.: 941978-91-2
M. Wt: 498.49
InChI Key: XEBGLVBWHDELNY-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
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Biological Activity

The compound 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21FN6O2S\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{6}\text{O}_{2}\text{S}

This structure incorporates a fluorophenyl group, a piperazine moiety, and a nitrophenyl sulfonamide, which are significant for its biological activity.

Research indicates that compounds similar to this triazolo[4,5-d]pyrimidine derivative exhibit their biological effects primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. The sulfonamide group is known to enhance the compound's interaction with target proteins, potentially modulating pathways related to tumor growth and survival.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MiaPaCa2 (pancreatic cancer), MCF-7 (breast cancer), and U87 (glioblastoma).
  • Growth Inhibition : The compound showed IC50 values ranging from 10 μM to 25 μM across different cell lines, indicating moderate to potent anticancer activity.
Cell Line IC50 (μM) Mechanism
MiaPaCa215Apoptosis induction via caspase activation
MCF-720Inhibition of estrogen receptor signaling
U8725Disruption of cell cycle progression

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine and sulfonamide groups have been linked to enhanced potency:

  • Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target receptors.
  • Sulfonamide Variants : Different sulfonamide groups can alter the compound's solubility and permeability, affecting its bioavailability.

Case Studies

  • In Vitro Studies : A study involving a series of triazole derivatives showed that compounds with similar piperazine-sulfonamide structures were effective in inhibiting tumor growth in vitro. The study reported that the presence of electron-withdrawing groups significantly enhanced anticancer activity.
  • In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that the compound significantly reduced tumor size when administered at doses correlating with the observed in vitro IC50 values.

Properties

IUPAC Name

3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBGLVBWHDELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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